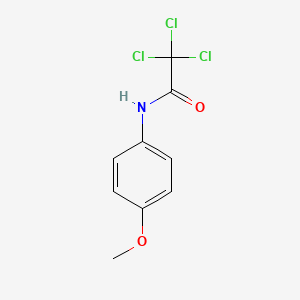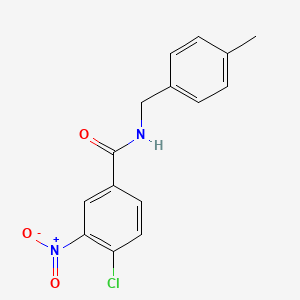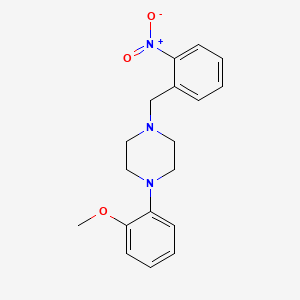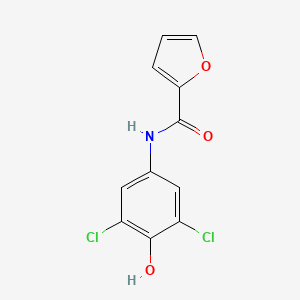![molecular formula C21H18ClN3O3 B5717665 N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide is a chemical compound that has been widely studied for its potential therapeutic effects. It is a member of the hydrazide family of compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and inducible nitric oxide synthase (iNOS). It also exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to improve cognitive function and protect against neurodegeneration. The compound has also been shown to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide is its diverse range of biological activities. This makes it a promising candidate for the development of novel therapeutics. However, the compound's mechanism of action is not fully understood, which presents a limitation for further research. Additionally, the compound's potential side effects and toxicity must be carefully evaluated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for the study of N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide. One direction is the further investigation of its mechanism of action, which will provide insights into its therapeutic potential. Another direction is the development of novel derivatives of the compound, which may exhibit improved biological activity and reduced toxicity. Additionally, the compound's potential use in combination with other drugs should be explored, as it may enhance their therapeutic effects. Finally, the compound's potential use in the treatment of specific diseases, such as Alzheimer's and Parkinson's disease, should be further investigated.
Métodos De Síntesis
The synthesis of N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide involves the reaction of 6-chloro-1,3-benzodioxole-5-carboxylic acid hydrazide with 2-propyl-4-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, forming the desired product in good yield. The purity of the compound can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide has been studied extensively for its potential therapeutic effects. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been investigated for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-propylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-2-5-14-9-16(15-6-3-4-7-18(15)24-14)21(26)25-23-11-13-8-19-20(10-17(13)22)28-12-27-19/h3-4,6-11H,2,5,12H2,1H3,(H,25,26)/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYHWWFTHIRQNF-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC4=C(C=C3Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC4=C(C=C3Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-propylquinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)




![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)
